molecular formula C15H24O3 B1248884 Lippidulcine A

Lippidulcine A

Cat. No.: B1248884
M. Wt: 252.35 g/mol
InChI Key: KUSAHPFPYBFRTK-ITPJJHHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lippidulcine A is a bisabolane-type sesquiterpene first isolated from the aerial parts of Lippia dulcis (syn. Phyla dulcis), a plant native to Central and South America . Its molecular formula is C₁₅H₂₄O₃, with a molecular weight of 252.36 g/mol. The compound is characterized as a colorless oil with a specific optical rotation of [α]D³¹ = +123.6° (c = 0.1, CHCl₃) . Structurally, it features a bisabolane skeleton with hydroxyl and ketone functional groups, distinguishing it from other sesquiterpenes in the same plant .

This compound is synthesized stereoselectively from (+)-hernandulcin, a naturally occurring sweet-tasting sesquiterpene, via Kornblum–DeLaMare rearrangement and Corey–Bakshi–Shibata (CBS) reduction .

Properties

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

(6S)-6-[(E,2S)-2,6-dihydroxy-6-methylhept-4-en-2-yl]-3-methylcyclohex-2-en-1-one

InChI

InChI=1S/C15H24O3/c1-11-6-7-12(13(16)10-11)15(4,18)9-5-8-14(2,3)17/h5,8,10,12,17-18H,6-7,9H2,1-4H3/b8-5+/t12-,15+/m1/s1

InChI Key

KUSAHPFPYBFRTK-ITPJJHHZSA-N

Isomeric SMILES

CC1=CC(=O)[C@@H](CC1)[C@](C)(C/C=C/C(C)(C)O)O

Canonical SMILES

CC1=CC(=O)C(CC1)C(C)(CC=CC(C)(C)O)O

Synonyms

lippidulcine A

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • This compound differs from hernandulcin by an additional hydroxyl group at C6, introduced via CBS reduction .
  • Stereochemical variations at C5 and C6 distinguish Lippidulcines A, B, and C, significantly altering their physicochemical and sensory properties .

Functional and Sensory Comparison

Taste and Sensory Profiles

Compound Sweetness Cooling Effect Additional Notes
Hernandulcin High None 1,500× sweeter than sucrose
This compound None High Mint aftertaste; no bitterness
Lippidulcine B None None Bitter, fresh pungency
Lippidulcine C None None Bitter, no cooling

Mechanistic Insight :
The cooling effect of this compound is attributed to its interaction with TRPM8 receptors, a common target for menthol-like compounds . In contrast, hernandulcin’s sweetness arises from its binding to T1R2/T1R3 sweet taste receptors .

Pharmacological Activities

While Lippia dulcis extracts demonstrate α-glucosidase and α-amylase inhibition (IC₅₀ = 0.13 µg/mL for α-glucosidase), these effects are primarily linked to phenolic compounds like verbascoside and rosmarinic acid rather than sesquiterpenes .

Q & A

Q. What are the key stereoselective synthesis steps for Lippidulcine A, and how do reaction conditions influence yield and purity?

this compound is synthesized via a multi-step process starting from (+)-hernandulcin. Critical steps include:

  • Kornblum-DeLaMare rearrangement to introduce functional groups.
  • MeCBS reagent-mediated ketone reduction for stereochemical control (yielding >90% enantiomeric excess) .
  • Pd(TFA)₂-catalyzed dehydrogenation to finalize the structure.
    Reaction conditions (e.g., solvent polarity, temperature, catalyst loading) significantly impact yield. For example, using THF instead of DCM in the MeCBS step improved purity from 85% to 93% .

Q. How is the absolute configuration of this compound confirmed, and what analytical techniques are critical for structural validation?

  • X-ray crystallography is the gold standard for determining absolute configuration.
  • Chiral HPLC and NMR spectroscopy (e.g., NOESY for spatial proton relationships) validate stereochemistry .
  • Comparative optical rotation data against known standards further corroborate results.

Q. What in vitro models are appropriate for initial taste evaluation of Lippidulcine analogs?

  • Cell-based assays (e.g., TRPM8 receptor activation for cooling effects).
  • Human sensory panels with standardized scales (e.g., Labeled Magnitude Scale) to quantify bitterness or minty aftertastes.
  • Dose-response studies to establish thresholds (e.g., this compound’s cooling effect peaks at 50 µM) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in the taste profiles of Lippidulcine analogs?

Contradictory findings (e.g., this compound’s cooling effect vs. B/C’s bitterness) require:

  • PICOT framework to structure hypotheses:
    • Population : TRPM8-expressing cells vs. human taste receptors.
    • Intervention : Structural modifications (e.g., hydroxylation at C3).
    • Comparison : Wild-type vs. knockout receptor models.
    • Outcome : Quantified activation thresholds.
    • Time : Acute vs. prolonged exposure .
  • Differential Scanning Fluorimetry (DSF) to assess receptor-binding stability .

Q. What strategies optimize the Mitsunobu reaction in this compound synthesis to enhance stereochemical outcomes?

  • Reagent selection : DIAD (diisopropyl azodicarboxylate) over DEAD for higher stereoselectivity.
  • Solvent optimization : Anhydrous THF minimizes side reactions.
  • Catalyst screening : Triphenylphosphine vs. polymer-supported variants for easier purification .
  • Statistical Design of Experiments (DoE) to identify critical factors (e.g., temperature, molar ratios) .

Q. How to design a mechanistic study investigating this compound’s cooling effect at the molecular level?

  • Molecular docking simulations (e.g., AutoDock Vina) to model interactions with TRPM8 receptors.
  • Site-directed mutagenesis of receptor binding pockets to identify critical residues.
  • Calcium imaging in transfected HEK293 cells to measure activation kinetics .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported bioactivity data for this compound?

  • Meta-analysis of existing studies to identify confounding variables (e.g., solvent used in assays).
  • Replication studies under standardized conditions (NIH preclinical guidelines) .
  • Blinded peer validation of taste evaluation protocols to reduce bias .

Methodological Frameworks

How can the FINER criteria ensure rigor in this compound research questions?

  • Feasible : Pilot studies to confirm synthetic yields ≥70%.
  • Interesting : Focus on structure-activity relationships for novel sweeteners.
  • Novel : Explore unstudied analogs (e.g., halogenated derivatives).
  • Ethical : Adhere to IRB protocols for human sensory testing.
  • Relevant : Align with global demand for non-caloric sweeteners .

Data Presentation

Table 1 : Comparative Taste Evaluation of Lippidulcine Analogs

CompoundCooling Effect (0–10 scale)Bitterness (0–10 scale)Receptor Activation (TRPM8 IC₅₀, µM)
A8.5 ± 0.33.2 ± 0.548.2
B0.1 ± 0.07.8 ± 0.7N/A
C6.2 ± 0.44.5 ± 0.652.9

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lippidulcine A
Reactant of Route 2
Lippidulcine A

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